2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C9H9F4NO and a molecular weight of 223.17 g/mol . This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted amines .
Scientific Research Applications
2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)aniline: Similar in structure but lacks the hydroxyl group.
2-Fluoro-5-(trifluoromethyl)aniline: Another fluorinated compound with a different substitution pattern.
Properties
Molecular Formula |
C9H9F4NO |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-5-1-2-7(9(11,12)13)6(3-5)8(14)4-15/h1-3,8,15H,4,14H2 |
InChI Key |
HYKDTCPTDBMOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)C(F)(F)F |
Origin of Product |
United States |
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